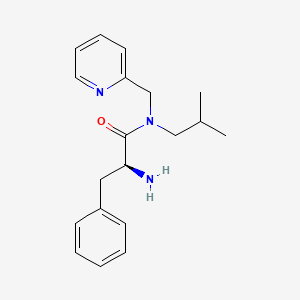![molecular formula C23H20Cl2N2O3 B4070874 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070874.png)
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide
Overview
Description
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DPA-714 and belongs to a class of compounds called benzamides. The purpose of
Mechanism of Action
The mechanism of action of DPA-714 is not fully understood, but it is believed to involve the modulation of the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular processes, including the regulation of cellular metabolism and the response to stress. DPA-714 has been shown to bind to TSPO, resulting in the modulation of its activity and downstream effects on cellular processes.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects. In studies involving neuroinflammation, DPA-714 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. DPA-714 has also been shown to modulate the activity of immune cells, resulting in a reduction in the production of reactive oxygen species and other markers of oxidative stress. In cancer cells, DPA-714 has been shown to induce apoptosis, which is a programmed cell death pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPA-714 in lab experiments is its specificity for TSPO. This allows for the selective modulation of cellular processes that are regulated by TSPO. Another advantage is its potential use in imaging studies, where it can be used as a radioligand for PET imaging. However, one of the limitations of using DPA-714 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research related to DPA-714. One area of research is the study of its effects on various other biological systems, such as the cardiovascular system and the gut microbiome. Another area of research is the development of new synthetic methods for DPA-714, which could improve its solubility and other properties. Additionally, there is a need for further research on the mechanism of action of DPA-714, which could lead to the development of new therapeutic agents that target TSPO and related cellular processes.
Conclusion:
In conclusion, DPA-714 is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its specificity for TSPO and potential use in imaging studies make it a valuable tool for studying various cellular processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
DPA-714 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroinflammation, where it has been shown to have anti-inflammatory properties. DPA-714 has also been studied for its potential use in imaging studies, where it can be used as a radioligand for positron emission tomography (PET) imaging. Other areas of research include the study of its effects on immune cells, cancer cells, and various other biological systems.
properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-15(16-7-3-2-4-8-16)26-23(29)18-9-5-6-10-20(18)27-22(28)14-30-21-12-11-17(24)13-19(21)25/h2-13,15H,14H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLALFCPSPIGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4070800.png)
![3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4070803.png)
![ethyl 1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4070805.png)
![2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4070819.png)

![6-amino-4-(2-chloro-4,5-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070828.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4070843.png)
![N-{2-[2-(1-cyclohexen-1-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B4070849.png)
![N-{1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}methanesulfonamide bis(trifluoroacetate) (salt)](/img/structure/B4070851.png)
![2-methyl-3-(4-morpholinylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4070859.png)
![N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4070866.png)

![6-methyl-3-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4070878.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-ethyl-phenyl)-benzenesulfonamide](/img/structure/B4070884.png)